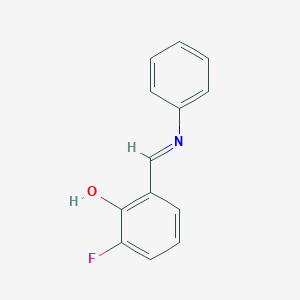
5-Cyclohexyl-2-methyl-1,3-benzoxazol-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyclohexyl-2-methyl-1,3-benzoxazol-6-ol: is a chemical compound with the molecular formula C14H17NO2 . It belongs to the class of benzoxazoles, which are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry . The structure of this compound consists of a benzoxazole ring fused with a cyclohexyl group and a methyl group, making it a unique and interesting compound for various scientific studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclohexyl-2-methyl-1,3-benzoxazol-6-ol typically involves the condensation of 2-aminophenol with cyclohexanone under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the benzoxazole ring . The reaction can be catalyzed by various acids or bases, and the choice of solvent can influence the yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and reduce the production cost .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Cyclohexyl-2-methyl-1,3-benzoxazol-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzoxazole ring to benzoxazoline or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzoxazole derivatives .
Applications De Recherche Scientifique
Chemistry: 5-Cyclohexyl-2-methyl-1,3-benzoxazol-6-ol is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is studied for its potential antimicrobial, antifungal, and anticancer activities. Benzoxazole derivatives have shown promise in targeting specific biological pathways and enzymes, making them valuable in drug discovery and development .
Medicine: The compound’s potential therapeutic properties are being investigated for the treatment of various diseases, including cancer, infections, and inflammatory conditions. Its ability to interact with specific molecular targets makes it a candidate for further pharmacological studies .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and materials with unique properties. Its stability and reactivity make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of 5-Cyclohexyl-2-methyl-1,3-benzoxazol-6-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds, π-π stacking, and other non-covalent interactions with these targets, leading to the modulation of their activity . The exact pathways and targets depend on the specific biological context and the nature of the compound’s derivatives .
Comparaison Avec Des Composés Similaires
- 5-Methyl-1,3-benzoxazol-2-yl)cyclohexyl]methanamine
- 5-Chloro-1,3-benzoxazol-2-yl)-2-morpholinyl]methanamine dihydrochloride
- 1-(5-Methoxy-1,3-benzoxazol-2-yl)methanamine monohydrochloride
Comparison: Compared to these similar compounds, 5-Cyclohexyl-2-methyl-1,3-benzoxazol-6-ol exhibits unique structural features, such as the presence of a cyclohexyl group, which can influence its reactivity and biological activity. The specific substitution pattern on the benzoxazole ring can also affect its interaction with molecular targets and its overall pharmacological profile .
Propriétés
Numéro CAS |
220745-45-9 |
|---|---|
Formule moléculaire |
C14H17NO2 |
Poids moléculaire |
231.29 g/mol |
Nom IUPAC |
5-cyclohexyl-2-methyl-1,3-benzoxazol-6-ol |
InChI |
InChI=1S/C14H17NO2/c1-9-15-12-7-11(10-5-3-2-4-6-10)13(16)8-14(12)17-9/h7-8,10,16H,2-6H2,1H3 |
Clé InChI |
NISIXHKVLKAWMD-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(O1)C=C(C(=C2)C3CCCCC3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


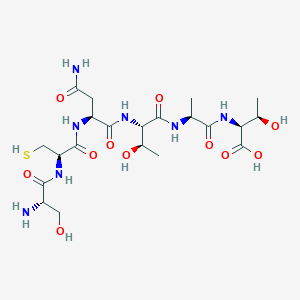
![Phosphonic acid, [2-(2,5-dimethoxyphenyl)-2-oxoethyl]-, dimethyl ester](/img/structure/B14250286.png)
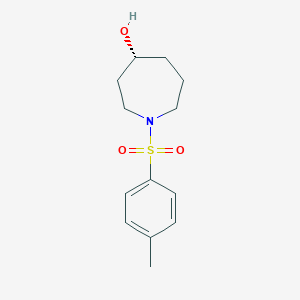

![5H-Pyrrolo[1,2-a]imidazole-6-thiol, 6,7-dihydro-, (S)-](/img/structure/B14250295.png)
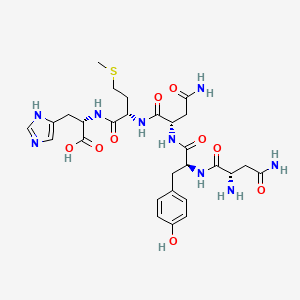
![4,4',4'',4'''-{Methylenebis[(6-hydroxy-3,1-phenylene)methanetriyl]}tetrakis(2,5-dimethylphenol)](/img/structure/B14250304.png)
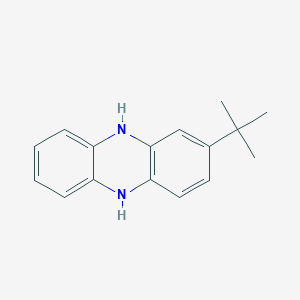


![2-{[(4-Methoxyphenyl)(diphenyl)methyl]sulfanyl}ethan-1-amine](/img/structure/B14250329.png)
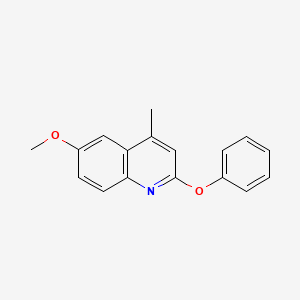
![1,1'-(Buta-1,3-diyne-1,4-diyl)bis[4-(pentyloxy)benzene]](/img/structure/B14250341.png)
